![molecular formula C37H30BrFNP B571517 ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide CAS No. 154057-58-6](/img/structure/B571517.png)
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide
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Overview
Description
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide
is a chemical compound with the molecular formula C37H30BrFNP
. It has a molecular weight of 618.5 g/mol . This compound is an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .
Molecular Structure Analysis
The InChI code for this compound is 1S/C37H30FNP.BrH/c38-29-24-22-27 (23-25-29)36-33-18-10-11-19-35 (33)39-37 (28-20-21-28)34 (36)26-40 (30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1
. The Canonical SMILES for this compound is C1CC1C2=NC3=CC=CC=C3C (=C2C [P+] (C4=CC=CC=C4) (C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C (C=C7)F. [Br-]
.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Impurity in Pitavastatin Synthesis : This compound is an impurity generated during the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia and preventing cardiovascular diseases . Researchers study its formation and impact on drug purity and efficacy.
Biological Imaging and Targeting
- Mitochondrial Targeting : The triphenylphosphonium (TPP) moiety in this compound allows it to accumulate selectively in mitochondria due to the mitochondrial membrane potential. Researchers explore its use as a mitochondrial-targeting agent for imaging and drug delivery .
Materials Science and Nanotechnology
- Photodynamic Therapy (PDT) : The quinoline-based structure of this compound makes it a potential photosensitizer for PDT. Researchers investigate its ability to generate reactive oxygen species upon light activation, which can selectively destroy cancer cells .
- Nanoparticle Surface Modification : The phosphonium group can be functionalized to modify the surface of nanoparticles. Scientists explore its use in enhancing nanoparticle stability, drug loading, and cellular uptake .
Organic Synthesis and Catalysis
- Phosphonium-Catalyzed Reactions : Researchers utilize phosphonium salts as catalysts in various organic transformations. This compound’s unique structure may enable novel catalytic processes, such as C-C bond formation or asymmetric reactions .
Crystallography and Solid-State Chemistry
- Crystal Structure Studies : Crystallographers investigate the arrangement of molecules in the solid state. The intermolecular hydrogen bonds (O-H…O, O-H…N, and C-H…O) stabilize the crystal structure of this compound, providing insights into its packing and stability .
Natural Product Derivatives and Bioactivity
- Quinoline Derivatives : Chemical modifications of quinolines often lead to bioactive compounds. Researchers explore the potential of this compound and its derivatives in drug discovery, considering their diverse biological effects .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The compound is an impurity in the synthesis of Pitavastatin, a drug used for treating hypercholesterolemia and preventing cardiovascular disease . As such, future research may focus on improving the synthesis process to reduce the presence of this impurity, or on finding ways to separate it more effectively from the desired product.
properties
IUPAC Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQETRDGNRDCT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30BrFNP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677142 |
Source
|
Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide | |
CAS RN |
154057-58-6 |
Source
|
Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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